Ethionamide

Catalog No.
S527522
CAS No.
536-33-4
M.F
C8H10N2S
M. Wt
166.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethionamide

CAS Number

536-33-4

Product Name

Ethionamide

IUPAC Name

2-ethylpyridine-4-carbothioamide

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

InChI

InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

AEOCXXJPGCBFJA-UHFFFAOYSA-N

SMILES

CCC1=NC=CC(=C1)C(=S)N

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
Practically insoluble
Very sparingly soluble in ether. Sparingly soluble in methanol, ethanol, propylene glycol. Soluble in hot acetone, dichloroethane. Freely soluble in pyridine.
In water, 3.2X10+5 mg/L at 25 °C (est)
8.39e-01 g/L

Synonyms

Ethionamide; Trecator; Ethioniamide; Ethinamide; 2-ethylpyridine-4-carbothioamide; Trecator; Trecator SC; Trecator-SC; Wyeth Brand of Ethionamide;

Canonical SMILES

CCC1=NC=CC(=C1)C(=S)N

Isomeric SMILES

CCC1=NC=CC(=C1)C(=N)S

Description

The exact mass of the compound Ethionamide is 166.05647 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)practically insolublevery sparingly soluble in ether. sparingly soluble in methanol, ethanol, propylene glycol. soluble in hot acetone, dichloroethane. freely soluble in pyridine.in water, 3.2x10+5 mg/l at 25 °c (est)8.39e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757028. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ethionamide is an antibiotic medication used primarily in the treatment of multidrug-resistant tuberculosis (MDR-TB) []. Due to its unique mechanism of action and effectiveness against strains resistant to other TB drugs, ethionamide is a valuable tool in scientific research on this infectious disease. Here's a breakdown of its applications:

Investigating Mechanisms of Action

Researchers are actively studying how ethionamide disrupts the growth and survival of Mycobacterium tuberculosis, the bacteria that causes TB. Unlike some other TB drugs, the exact way ethionamide works remains unclear. Studies using various techniques like genetic analysis and protein structure modeling aim to elucidate its mechanism of action []. Understanding this process could pave the way for developing new and more effective TB drugs.

Combination Therapy Studies

MDR-TB requires treatment with multiple medications for extended periods. Ethionamide is often included in these multi-drug regimens due to its effectiveness against resistant strains. Scientific research is ongoing to determine the optimal combinations of drugs, including ethionamide, for achieving the best treatment outcomes with minimal side effects [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Ethionamide appears as yellow crystals or canary yellow powder with a faint to moderate sulfide odor. (NTP, 1992)
Solid

Color/Form

Yellow crystals from ethanol

XLogP3

1.1

Exact Mass

166.05647

LogP

0.5
log Kow = 0.3699
0.5

Odor

Faint to moderate sulfide odo

Appearance

Light yellow to yellow crystalline powder.

Melting Point

327 to 331 °F (Decomposes) (NTP, 1992)
166
163.0 °C
164-166 °C (decomposes)
163°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OAY8ORS3CQ

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (91.3%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in the treatment of pulmonary and extrapulmonary tuberculosis when other antitubercular drugs have failed.
FDA Label

Livertox Summary

Ethionamide is a second line drug in the therapy of tuberculosis used only in combination with other agents and for drug-resistance tuberculosis. Ethionamide has been linked to transient, asymptomatic elevations in serum aminotransferase levels and in uncommon instances of acute liver injury, which can be severe.

Drug Classes

Antituberculosis Agents

Therapeutic Uses

Antibacterial (tuberculostatic)
Ethionamide is indicated in combination with other antituberculosis medications in the treatment of tuberculosis, including tuberculous meningitis, after failure with the primary medications (streptomycin, isoniazid, rifampin, and ethambutol) or when these cannot be used because of toxicity or development of resistant tubercle bacilli. Ethionamide is effective only against mycobacteria. /Included in US product label/
Ethionamide is used in combination with other antileprosy agents in the treatment of Hansen's disease. /Not included in US product label/
Ethionamide is used in the treatment of atypical mycobacterial infections, such as Mycobacterium avium complex (MAC). /Not included in US product label/
Ethionamide and prothionamide are thioamides used as second-line antituberculosis drugs for treatment of multi-drug resistant tuberculosis.

Pharmacology

Ethinamate is bacteriostatic against M. tuberculosis. In a study examining ethionamide resistance, ethionamide administered orally initially decreased the number of culturable Mycobacterium tuberculosis organisms from the lungs of H37Rv infected mice. Drug resistance developed with continued ethionamide monotherapy, but did not occur when mice received ethionamide in combination with streptomycin or isoniazid.
Ethionamide is a nicotinamide derivative, with antibacterial activity, used to treat tuberculosis. Although the exact mechanism of action of ethionamide is unknown, it may inhibit the synthesis of mycolic acid, a saturated fatty acid found in the bacterial cell wall, thereby inhibiting bacterial cell wall synthesis. This eventually leads to bacterial cell wall disruption and cell lysis. Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug at the site of infection and the susceptibility of the organism involved.

MeSH Pharmacological Classification

Antitubercular Agents

ATC Code

J - Antiinfectives for systemic use
J04 - Antimycobacterials
J04A - Drugs for treatment of tuberculosis
J04AD - Thiocarbamide derivatives
J04AD03 - Ethionamide

Mechanism of Action

Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. Ethionamide, like prothionamide and pyrazinamide, is a nicotinic acid derivative related to isoniazid. It is thought that ethionamide undergoes intracellular modification and acts in a similar fashion to isoniazid. Isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall. Specifically isoniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor. It is the INH-NAD adduct that acts as a slow, tight-binding competitive inhibitor of InhA.
Ethionamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. The exact mechanism of action of ethionamide has not been fully elucidated, but the drug appears to inhibit peptide synthesis in susceptible organisms.

Vapor Pressure

1.3X10-4 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

536-33-4

Wikipedia

Ethionamide

Drug Warnings

Adverse GI effects, including nausea, vomiting, diarrhea, abdominal pain, excessive salivation, metallic taste, stomatitis, anorexia, and weight loss, are the most common adverse effects reported with ethionamide. Nausea and vomiting may be severe enough to necessitate discontinuance of ethionamide. GI effects appear to be dose related, and approximately 50% of patients are unable to tolerate a single 1-g dose of the drug.
Psychotic disturbances, mental depression, restlessness, drowsiness, dizziness, headache, postural hypotension, and asthenia occur occasionally with ethionamide. Rarely, peripheral neuritis, paresthesia, seizures, tremors, a pellagra-like syndrome, hallucinations, diplopia, optic neuritis, blurred vision, and olfactory disturbances have been reported.
The manufacturer of ethionamide recommends concomitant use of pyridoxine to prevent or relieve neurotoxic effects during ethionamide treatment.
Transient increases in serum bilirubin, AST (SGOT), and ALT (SGPT) concentrations have been reported in patients receiving ethionamide. Hepatitis (with or without jaundice) also has been reported. Hepatotoxicity generally is reversible following discontinuance of the drug.
For more Drug Warnings (Complete) data for ETHIONAMIDE (22 total), please visit the HSDB record page.

Biological Half Life

2 to 3 hours
The plasma half-life of ethionamide following a 250-mg oral dose given as film-coated tablets is 1.92 hours.
Half-life: Approximately 2 to 3 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

... Prepared by addition of hydrogen sulfide to 2-ethylnicotinonitrile in the presence of triethanolamine

Analytic Laboratory Methods

Analyte: ethionamide; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: ethionamide; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: ethionamide; matrix: chemical purity; procedure: ultraviolet absorption spectrophotometry at 290 nm with comparison to standards
Analyte: ethionamide; matrix: pharmaceutical preparation (tablet); procedure: ultraviolet absorption spectrophotometry at 290 nm with comparison to standards (chemical identification and chemical purity)
For more Analytic Laboratory Methods (Complete) data for ETHIONAMIDE (7 total), please visit the HSDB record page.

Storage Conditions

Ethionamide film-coated tablets should be stored in tight containers at 20-25 °C.
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container.

Interactions

Patients receiving ethionamide should avoid excessive ingestion of alcohol because a psychotic reaction has been reported in this situation.
Serum concentrations of isoniazid may increase temporarily during concomitant ethionamide therapy.
Ethionamide may potentiate the adverse effects of other antituberculosis agents included in the treatment regimen. There is some evidence that adverse nervous system effects of ethionamide, cycloserine, and isoniazide may be additive. Seizures have been reported in patients receiving regimens that included both ethionamide and cycloserine and caution is advised if these drugs are used concomitantly.
Concurrent administration of ethionamide with other neurotoxic medications may increase the potential for neurotoxicity, such as optic and peripheral neuritis.
Concurrent use /of cycloserine/ may result in increased incidence of central nervous system [CNS] effects, especially seizures; dosage adjustments may be necessary and patients should be monitored closely for signs of CNS toxicity.

Dates

Modify: 2023-08-15
1: Nikiforov PO, Surade S, Blaszczyk M, Delorme V, Brodin P, Baulard AR, Blundell
2: de Melo CC, da Silva CC, Pereira CC, Rosa PC, Ellena J. Mechanochemistry
3: Rueda J, Realpe T, Mejia GI, Zapata E, Rozo JC, Ferro BE, Robledo J. Genotypic
4: Choi J, Park SJ, Jee JG. Analogues of ethionamide, a drug used for
5: Lakshmi R, Ramachandran R, Kumar DR, Sundar AS, Radhika G, Rahman F,
6: Varma-Basil M, Prasad R. Dilemmas with ethionamide susceptibility testing of
7: Cordeiro Rde A, Serpa R, Marques FJ, de Melo CV, Evangelista AJ, Mota VF,
8: Thee S, Garcia-Prats AJ, Donald PR, Hesseling AC, Schaaf HS. A review of the
9: Lehloenya RJ, Muloiwa R, Dlamini S, Gantsho N, Todd G, Dheda K. Lack of
10: Mallela AR, Koya R, Nagari SK, Mohapatra AK. Ethionamide: Unusual Cause of
11: Gupta Y, Shah I. Ethionamide-induced Pellagra. J Trop Pediatr. 2015
12: Vilchèze C, Jacobs WR Jr. Resistance to Isoniazid and Ethionamide in
13: Korth-Bradley JM, Mayer P, Mansfield D, Tucker H, Wu D. Comparative
14: Bhanushali CJ, Zidan AS, Rahman Z, Habib MJ. Ion-pair chromatography for
15: Tatum NJ, Villemagne B, Willand N, Deprez B, Liebeschuetz JW, Baulard AR,
16: Machado D, Perdigão J, Ramos J, Couto I, Portugal I, Ritter C, Boettger EC,
17: Lakshmi R, Ramachandran R, Devika K, Radhika G, Syam Sundar A, Rahman F,
18: Lakshmi R, Ramachandran R, Syam Sundar A, Rehman F, Radhika G, Kumar V.
19: Vale N, Gomes P, Santos HA. Metabolism of the antituberculosis drug
20: Vadwai V, Ajbani K, Jose M, Vineeth VP, Nikam C, Deshmukh M, Shetty A, Soman

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